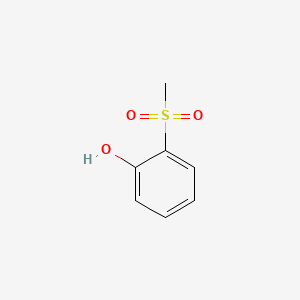

2-(Methylsulfonyl)phenol

説明

Contextualization of 2-(Methylsulfonyl)phenol within Contemporary Organic Synthesis

In the field of modern organic synthesis, there is a continuous demand for novel and efficient building blocks to construct complex molecular architectures. This compound has emerged as a valuable synthon, a fundamental unit in a chemical synthesis. Its bifunctional nature, possessing both a hydroxyl (-OH) group and a methylsulfonyl (-SO2CH3) group, allows for a variety of chemical transformations. This dual reactivity makes it a versatile tool for chemists to introduce these specific functionalities into larger, more intricate molecules.

The methylsulfonyl group, in particular, is a key feature. It is an electron-withdrawing group, which influences the reactivity of the aromatic ring and the acidity of the phenolic proton. This electronic property can be strategically exploited in various synthetic methodologies. The synthesis of this compound itself can be achieved through methods like the reaction of phenol (B47542) with methylsulfinyl chloride. ontosight.ai

Academic Significance of Aryl Sulfones and Phenolic Architectures

The academic importance of this compound stems from the well-established significance of its two core structural motifs: aryl sulfones and phenols.

Aryl Sulfones: The aryl sulfone group is a prominent feature in many biologically active compounds and functional materials. sioc-journal.cngoogle.com Its presence can enhance the metabolic stability of a molecule, a crucial factor in drug design. Furthermore, the sulfone moiety can participate in various chemical reactions, including C-S bond formation, making it a valuable handle for further molecular elaboration. organic-chemistry.org Numerous synthetic methods have been developed to create aryl sulfones, highlighting their importance in organic chemistry. organic-chemistry.orgmdpi.comresearchgate.net

Phenolic Architectures: Phenols and their derivatives are ubiquitous in nature and are found in a vast array of pharmaceuticals. acs.orgnih.gov The hydroxyl group of a phenol can act as a hydrogen bond donor and acceptor, which is critical for molecular recognition and binding to biological targets. researchgate.net Phenolic compounds exhibit a wide range of biological activities, including antioxidant, antibacterial, and anti-inflammatory properties. nih.govresearchgate.netnih.govijhmr.com The inclusion of a phenolic moiety in a molecule can therefore impart desirable pharmacological properties. acs.org

The combination of these two powerful structural features in a single, relatively simple molecule makes this compound a compound of significant academic interest.

Overview of Research Trajectories for this compound as a Synthetic Building Block

Research involving this compound as a synthetic building block is expanding. cymitquimica.com Its utility is being explored in several key areas:

Pharmaceutical Synthesis: A primary research direction is its use as a precursor for the synthesis of new pharmaceutical agents. ontosight.aisolubilityofthings.com The structural features of this compound are present in molecules designed to have antimicrobial and anti-inflammatory activities. solubilityofthings.comnih.gov

Agrochemical Development: Similar to pharmaceuticals, the development of new pesticides and herbicides can benefit from the unique properties imparted by the aryl sulfone and phenol groups. ontosight.ai

Materials Science: The thermal stability and electronic properties associated with the aryl sulfone group make it a candidate for incorporation into advanced polymers and other functional materials.

Methodology Development: The reactivity of this compound is also being studied to develop new synthetic methods. For example, the hydroxyl and methylsulfonyl groups can be modified through various reactions, such as oxidation or substitution, to create a range of derivatives with tailored properties.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H8O3S | chemicalbook.comfishersci.ca |

| Molecular Weight | 172.2 g/mol | chemicalbook.com |

| Melting Point | 78-84 °C | chemicalbook.com |

| Boiling Point | 358.8±34.0 °C (Predicted) | chemicalbook.com |

This table summarizes key physicochemical properties of this compound.

Structure

3D Structure

特性

IUPAC Name |

2-methylsulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTZHHHSRDUVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344712 | |

| Record name | 2-(methylsulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27489-33-4 | |

| Record name | 2-(methylsulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methanesulfonylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Methylsulfonyl)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4UQ9U6EBX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Reactivity and Mechanistic Pathways of 2 Methylsulfonyl Phenol

Studies on Electrophilic and Nucleophilic Aromatic Substitution Reactions of 2-(Methylsulfonyl)phenol

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The facility and orientation of this substitution are dictated by the nature of the substituents already present. In this compound, the hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. mlsu.ac.inlibretexts.orgquora.com Conversely, the methylsulfonyl group is a strongly deactivating, meta-directing group because of its powerful electron-withdrawing inductive and resonance effects. libretexts.org

This dichotomy of directing effects makes predicting the outcome of electrophilic substitution on this compound complex. The activating nature of the hydroxyl group suggests that the reaction will proceed, but the deactivating methylsulfonyl group will retard it compared to phenol (B47542) itself. The positions ortho and para to the hydroxyl group (C4, C6) are activated, while the positions meta to the methylsulfonyl group (C3, C5) are the least deactivated by this group.

While specific experimental studies on the electrophilic substitution of this compound are not extensively documented in readily available literature, general principles suggest that the powerful activating effect of the hydroxyl group will likely dominate the directing effects. Therefore, substitution would be expected to occur primarily at the positions activated by the hydroxyl group.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is less common for simple benzene derivatives and typically requires the presence of strong electron-withdrawing groups on the ring to make it susceptible to attack by a nucleophile. rsc.org The methylsulfonyl group is a potent electron-withdrawing group, which can, in principle, facilitate SNAr reactions. For a nucleophilic aromatic substitution to occur, there must also be a good leaving group (typically a halide) on the ring. In the absence of such a leaving group, this compound is unlikely to undergo SNAr at a carbon atom of the benzene ring. However, the methylsulfonyl group itself can, under specific conditions, act as a leaving group in reactions with certain nucleophiles, although this is not a typical SNAr reaction pathway. rsc.org

Investigation of the Directing Group Effects of the Methylsulfonyl Moiety on Aromatic Functionalization

The methylsulfonyl group significantly influences the electronic landscape of the aromatic ring. Its strong electron-withdrawing nature deactivates the ring towards electrophilic attack by pulling electron density away from the π-system. This deactivation is a result of both a strong negative inductive effect (-I) and a negative resonance effect (-M).

The directing effect of the methylsulfonyl group can be understood by examining the stability of the Wheland intermediate (also known as an arenium ion or σ-complex) that is formed during electrophilic attack. When an electrophile attacks at the ortho or para positions relative to the methylsulfonyl group, one of the resonance structures of the intermediate places a positive charge on the carbon atom directly attached to the electron-withdrawing sulfonyl group. This is a highly destabilized arrangement. In contrast, attack at the meta position ensures that the positive charge is never located on the carbon atom bearing the methylsulfonyl group, resulting in a relatively more stable intermediate. Consequently, the methylsulfonyl group is a meta-director for electrophilic aromatic substitution.

In this compound, the hydroxyl group directs ortho and para, while the methylsulfonyl group directs meta. The positions are numbered starting from the carbon bearing the hydroxyl group as C1.

| Position | Directed by -OH | Directed by -SO₂CH₃ | Overall Effect |

| C3 | - | meta | Least deactivated by -SO₂CH₃ |

| C4 | para | - | Activated by -OH |

| C5 | - | meta | Least deactivated by -SO₂CH₃ |

| C6 | ortho | - | Activated by -OH |

Given that the hydroxyl group is a much stronger activating group than the methylsulfonyl group is a deactivating one, electrophilic substitution is most likely to occur at the positions most strongly activated by the hydroxyl group, which are the C4 (para) and C6 (ortho) positions. Steric hindrance from the adjacent methylsulfonyl group might disfavor attack at the C3 position, and the C6 position might also experience some steric hindrance. Therefore, the para position (C4) is often the most favored site for electrophilic attack on 2-substituted phenols.

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

Detailed kinetic and thermodynamic data for the transformations of this compound are not widely available in the literature. However, general principles of physical organic chemistry allow for qualitative predictions.

Kinetics:

The rate of electrophilic aromatic substitution is expected to be significantly slower for this compound than for phenol due to the deactivating effect of the methylsulfonyl group. Phenols are generally very reactive towards electrophiles, often not requiring a catalyst for reactions like halogenation. mlsu.ac.in The presence of the deactivating group in this compound would likely necessitate harsher reaction conditions (e.g., stronger catalysts, higher temperatures) to achieve a reasonable reaction rate compared to phenol.

Kinetic studies on the oxidation of various substituted phenols have shown that electron-withdrawing groups decrease the reaction rate by lowering the electron density of the benzene ring. mdpi.com This is consistent with the expected slower rate of electrophilic attack on this compound.

Thermodynamics:

Electrophilic aromatic substitution reactions are typically characterized by a two-step mechanism involving the formation of a high-energy carbocation intermediate (the Wheland intermediate). The first step, the attack of the electrophile on the aromatic ring to form this intermediate, is the rate-determining step and is endergonic because it involves the disruption of the aromatic system. The second step, the loss of a proton to restore aromaticity, is fast and exergonic.

Mechanistic Insights into Coupling Reactions Involving this compound

While specific studies detailing the participation of this compound in coupling reactions are scarce, the presence of the phenolic hydroxyl group suggests potential for involvement in oxidative coupling reactions. Oxidative coupling of phenols is a common method for the formation of C-C or C-O bonds, often catalyzed by transition metals. wikipedia.org

The general mechanism for metal-catalyzed oxidative phenol coupling can proceed through several pathways. One common mechanism involves the formation of a phenoxy radical by a one-electron oxidation of the phenol. These radicals can then couple in a radical-radical reaction or, more likely, a radical-phenol coupling where a phenoxy radical attacks a neutral phenol molecule. The regioselectivity of such couplings can be influenced by the electronic and steric properties of the substituents on the phenol.

In the case of this compound, the methylsulfonyl group would be expected to influence the electron distribution in the resulting phenoxy radical, which could in turn affect the regioselectivity of the coupling reaction. Mechanistic investigations of coupling reactions often employ techniques such as DFT calculations to model reaction pathways and intermediates. ruhr-uni-bochum.deresearchgate.net

Additionally, the phenolic hydroxyl group can be converted into a better leaving group, such as a triflate, which can then participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). researchgate.net This provides an indirect way for this compound to be involved in the formation of new carbon-carbon bonds.

Applications of 2 Methylsulfonyl Phenol in Complex Molecule Synthesis Research

Utilization as a Core Building Block in Pharmaceutical Intermediate Synthesis

The unique structural motifs of 2-(Methylsulfonyl)phenol—the aryl sulfone and the phenol (B47542)—are prominent in many biologically active compounds. The aryl sulfone group can enhance the metabolic stability of a molecule, a critical factor in drug design, while the phenol moiety is a common feature in a vast number of pharmaceuticals. nih.gov Consequently, this compound serves as a key precursor in the synthesis of new pharmaceutical agents.

| Structural Feature | Role in Enzyme Inhibitor Scaffolds | Relevant Research Findings |

|---|---|---|

| Phenolic -OH Group | Forms key hydrogen bonds with amino acid residues in enzyme active sites. | Derivatives are used to study enzyme mechanisms and modulate protein function. evitachem.com |

| Aryl Sulfone (-SO2CH3) Group | Enhances metabolic stability and provides additional binding interactions. | Aryl sulfones are core components of inhibitors for enzymes like γ-secretase and metallo-β-lactamases. nih.govresearchgate.net |

| Aromatic Ring | Provides a rigid scaffold for orienting functional groups and can participate in hydrophobic (π-stacking) interactions. | Bulky aromatic substituents are often required for efficient enzyme inhibition. nih.gov |

Precursor Role in Agrochemical Active Ingredient Design

Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the design of new agrochemicals, such as pesticides and herbicides. Phenolic compounds in general play numerous roles in plants, acting as protective agents, natural pesticides, and growth regulators. wikipedia.orgdergipark.org.tr They can be involved in allelopathic interactions, where one plant inhibits the growth of another. nih.gov The unique properties imparted by the combination of the aryl sulfone and phenol groups in this compound can be harnessed to develop new active ingredients for crop protection. For example, alkyl aryl sulfones are core structural units in various agricultural fungicides, pesticides, and herbicides. mdpi.com

| Functional Group | Potential Application in Agrochemicals | Rationale |

|---|---|---|

| Phenol | Herbicide, Plant Growth Regulator | Phenolic compounds can exhibit allelopathic properties, inhibiting the growth of competing plants, and can influence plant hormone activity. nih.gov |

| Aryl Sulfone | Fungicide, Pesticide | The sulfone moiety is a key structural feature in a wide range of biologically active molecules with pesticidal properties. mdpi.com |

Exploration in the Construction of Novel Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry, with a majority of new drugs containing these structures. sciencepublishinggroup.com The synthesis of novel heterocyclic systems often relies on versatile building blocks that possess multiple reactive sites. This compound, with its nucleophilic hydroxyl group and an aromatic ring activated by the electron-withdrawing sulfone group, is a candidate for such syntheses. Research has shown that related compounds, such as 2-allylphenol (B1664045) derivatives, can undergo reactions to form heterocyclic structures like 2,3-dihydrobenzofurans in the presence of sulfone-containing reagents. acs.org Furthermore, molecules containing a methylsulfonyl-phenyl moiety have been used in multicomponent reactions to construct complex heterocycles. frontiersin.org The bifunctional nature of this compound allows for various chemical transformations, making it a useful tool for chemists to introduce its specific functionalities into larger, intricate heterocyclic molecules.

| Reactive Site on this compound | Potential Reaction Type for Heterocycle Synthesis | Example Heterocyclic Ring |

|---|---|---|

| Phenolic Hydroxyl Group (-OH) | O-alkylation, Etherification, Condensation | Benzofurans, Dioxanes |

| Aromatic Ring (C-H bonds) | Electrophilic Aromatic Substitution, Cyclization | Fused ring systems |

Research into Its Incorporation in Advanced Materials Chemistry

The investigation of this compound extends into the realm of materials science. The aryl sulfone group is known to impart desirable properties such as thermal stability and specific electronic characteristics to molecules. These attributes make the compound a candidate for incorporation into advanced polymers and other functional materials. Phenolic resins and related polymers are a class of materials studied for their char-forming properties upon pyrolysis, which is related to their molecular structure. nasa.gov The integration of the stable sulfone moiety into a phenolic structure could lead to the development of new polymers with enhanced thermal resistance and specific functionalities for advanced applications.

| Property Conferred by Functional Group | Potential Application in Materials Science | Rationale |

|---|---|---|

| Thermal Stability (from Aryl Sulfone) | High-performance polymers, Heat-resistant materials | The sulfone group is chemically stable and can increase the degradation temperature of polymeric materials. |

| Electronic Properties (from Aryl Sulfone) | Functional materials, Electronic components | The electron-withdrawing nature of the sulfone group can be used to tune the electronic properties of materials. |

| Polymerization Capability (from Phenol) | Component in phenolic resins | Phenols are fundamental monomers for creating cross-linked polymer networks like phenolic resins. nasa.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies in 2 Methylsulfonyl Phenol Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(Methylsulfonyl)phenol and its derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.

For the parent compound, this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons, and the phenolic hydroxyl proton. The methyl protons of the sulfonyl group would appear as a sharp singlet, significantly downfield due to the strong electron-withdrawing nature of the adjacent SO₂ group. nih.govcdnsciencepub.comrsc.orgchemicalbook.comnih.gov The aromatic protons would present a complex multiplet pattern characteristic of a 1,2-disubstituted benzene (B151609) ring. The phenolic proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

In ¹³C NMR spectroscopy, distinct resonances are expected for the methyl carbon and the six aromatic carbons. cdnsciencepub.comdocbrown.info The carbon atom attached to the sulfonyl group (C2) and the carbon bearing the hydroxyl group (C1) would be significantly influenced by these substituents.

When this compound undergoes derivatization, such as O-alkylation or O-acylation at the hydroxyl group, predictable changes occur in the NMR spectra. For instance, the formation of an ether derivative would result in the disappearance of the phenolic proton signal and the appearance of new signals corresponding to the protons of the newly introduced alkyl group. Similarly, changes in the chemical shifts of the aromatic carbons, particularly C1, would be observed.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | -OH | ~5.0-8.0 | Broad Singlet (s) |

| ¹H | Aromatic (H3-H6) | ~6.9-8.0 | Multiplet (m) |

| ¹H | -SO₂CH₃ | ~3.2 | Singlet (s) |

| ¹³C | C-OH (C1) | ~155-160 | Singlet |

| ¹³C | C-SO₂ (C2) | ~130-135 | Singlet |

| ¹³C | Aromatic (C3-C6) | ~115-140 | Singlet |

| ¹³C | -SO₂CH₃ | ~44 | Singlet |

Mass Spectrometry Techniques for Reaction Pathway Elucidation and Impurity Profiling

Mass spectrometry (MS) is a powerful technique for elucidating reaction pathways and identifying trace-level impurities in the synthesis of this compound. Coupled with liquid chromatography (LC-MS), it allows for the separation and identification of components in a reaction mixture, providing molecular weight information that is crucial for tracking the progress of a reaction.

A plausible synthetic route to this compound is the controlled oxidation of 2-(Methylthio)phenol (B87076). This reaction proceeds through a 2-(methylsulfinyl)phenol (B86891) intermediate. LC-MS can be employed to monitor this pathway by tracking the disappearance of the starting material and the appearance of the intermediate and final product. nih.govacs.orgacs.orgaip.orgresearchgate.net

The electrospray ionization (ESI) mass spectrum of this compound would show a prominent peak for the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) can be used to fragment these parent ions, yielding a characteristic pattern that serves as a structural fingerprint. Key fragmentation pathways for aromatic sulfones often involve the neutral loss of sulfur dioxide (SO₂), which is a diagnostic marker. nih.govresearchgate.netnih.govresearchgate.net Other expected fragments could arise from the loss of a methyl radical (•CH₃) or cleavage of the C-S bond.

Impurity profiling by LC-MS is critical for quality control. Potential impurities in the synthesis of this compound could include unreacted starting material, the sulfoxide (B87167) intermediate, regioisomers (e.g., 4-(Methylsulfonyl)phenol), or over-oxidation byproducts. Each of these impurities would have a distinct molecular weight and could be identified and quantified using this technique.

| Compound | Role | Formula | Molecular Weight (g/mol) | Expected m/z ([M+H]⁺) |

|---|---|---|---|---|

| 2-(Methylthio)phenol | Starting Material | C₇H₈OS | 140.20 | 141.04 |

| 2-(Methylsulfinyl)phenol | Intermediate | C₇H₈O₂S | 156.20 | 157.03 |

| This compound | Product | C₇H₈O₃S | 172.20 | 173.03 |

| Fragment [M+H - SO₂]⁺ | Product Fragment | C₇H₉O⁺ | 109.15 | 109.07 |

| 4-(Methylsulfonyl)phenol (B50025) | Isomeric Impurity | C₇H₈O₃S | 172.20 | 173.03 |

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, as well as the arrangement of molecules within a crystal lattice, including intermolecular interactions like hydrogen bonding.

While the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases, analysis of closely related aromatic sulfone structures provides insight into the expected molecular geometry. st-andrews.ac.ukmdpi.combiointerfaceresearch.com The geometry around the sulfur atom in the methylsulfonyl group is expected to be tetrahedral. The C-S-C bond angle would be approximately 105°, and the O-S-O bond angle would be around 117-120°. st-andrews.ac.uk

A key structural feature of this compound in the solid state would be the presence of intermolecular hydrogen bonds. The phenolic hydroxyl group (-OH) is an excellent hydrogen bond donor, while the two oxygen atoms of the sulfonyl group (-SO₂) are strong hydrogen bond acceptors. It is highly probable that the crystal packing would be dominated by O-H···O=S hydrogen bonds, linking adjacent molecules into chains, dimers, or more complex networks. nih.govresearchgate.net These interactions significantly influence the physical properties of the compound, such as its melting point and solubility.

| Parameter | Atoms Involved | Typical Value (from related structures) |

|---|---|---|

| Bond Length | S=O | ~1.43 - 1.46 Å |

| Bond Length | S-C(aryl) | ~1.76 - 1.78 Å |

| Bond Length | S-C(methyl) | ~1.75 - 1.77 Å |

| Bond Angle | O=S=O | ~117 - 120° |

| Bond Angle | C(aryl)-S-C(methyl) | ~104 - 106° |

| Bond Angle | O=S-C | ~107 - 109° |

| Interaction | O-H···O=S | Intermolecular Hydrogen Bond |

Chromatographic Methods for Purity Assessment and Reaction Monitoring in Synthetic Studies

Chromatographic techniques are essential for both monitoring the progress of synthetic reactions that produce this compound and for assessing the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of moderately polar compounds like phenols. epa.govchromatographyonline.comembrapa.brresearchgate.net For purity assessment of this compound, a C18 column is typically used with a mobile phase consisting of a gradient mixture of water (often acidified with formic or phosphoric acid to ensure the phenol (B47542) is in its protonated state) and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection is commonly performed using a UV detector, as the benzene ring is a strong chromophore. This method can effectively separate the target compound from starting materials, intermediates, and byproducts, allowing for accurate quantification of purity.

During synthesis, reaction progress can be monitored by taking small aliquots from the reaction mixture and analyzing them by HPLC or Thin Layer Chromatography (TLC). This allows the chemist to determine when the starting material has been consumed and the product has formed, optimizing reaction times and yields.

Gas chromatography can also be used, but the polar and acidic nature of the phenolic hydroxyl group often leads to poor peak shape and potential thermal degradation. Therefore, derivatization is frequently employed prior to GC analysis. nih.govepa.govphenomenex.comnih.gov The hydroxyl group can be converted to a less polar, more volatile ether or ester (e.g., a trimethylsilyl (B98337) ether) to improve chromatographic performance. When coupled with a mass spectrometer (GC-MS), this method provides excellent separation and definitive identification of components.

| Parameter | Typical Condition |

|---|---|

| Technique | Reversed-Phase HPLC |

| Stationary Phase (Column) | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient (e.g., 10% B to 90% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance (e.g., at 254 nm or 274 nm) |

| Application | Purity assessment, reaction monitoring |

Theoretical and Computational Chemistry Studies on 2 Methylsulfonyl Phenol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 2-(Methylsulfonyl)phenol, these calculations can provide a detailed picture of its molecular orbitals, charge distribution, and various reactivity indices.

Electronic Structure: The electronic properties of this compound are largely governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Calculations for similar phenolic compounds often show that the HOMO is localized on the aromatic ring and the hydroxyl group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is typically distributed over the aromatic ring and the electron-withdrawing sulfonyl group, marking the likely sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (electron-rich, typically in red) around the oxygen atoms of the hydroxyl and sulfonyl groups, making them susceptible to electrophilic attack and hydrogen bonding. Regions of positive potential (electron-poor, typically in blue) would be expected around the hydroxyl hydrogen atom, indicating its acidic nature.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors are derived from conceptual DFT and provide insights into its stability and reactivity. researchgate.netscispace.com

Interactive Table: Calculated Reactivity Descriptors for this compound

| Descriptor | Formula | Typical Calculated Value (a.u.) | Interpretation |

| HOMO Energy (EHOMO) | - | -0.25 to -0.35 | Energy of the outermost electron; relates to ionization potential. |

| LUMO Energy (ELUMO) | - | -0.05 to -0.15 | Energy of the lowest unoccupied orbital; relates to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 0.15 to 0.25 | Indicates chemical reactivity and stability. A smaller gap means higher reactivity. |

| Ionization Potential (I) | -EHOMO | 0.25 to 0.35 | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 0.05 to 0.15 | The energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | 0.075 to 0.125 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | 4.0 to 6.7 | The reciprocal of hardness; indicates a molecule's polarizability. |

| Electronegativity (χ) | (I + A) / 2 | 0.15 to 0.25 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | χ² / (2η) | 0.09 to 0.30 | A measure of the electrophilic character of a molecule. |

Note: The values presented in this table are illustrative and represent a typical range expected from DFT calculations (e.g., at the B3LYP/6-311G(d,p) level of theory). Actual values would depend on the specific computational method and basis set used. researchgate.netscispace.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility and non-covalent interactions of this compound in different environments, such as in a solvent or in the solid state.

Conformational Analysis: The conformational landscape of this compound is primarily defined by the rotation around two key single bonds: the C(ring)-S bond and the C(ring)-O bond. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers. researchgate.net

Rotation of the Hydroxyl Group: The orientation of the -OH group can be either syn or anti with respect to the methylsulfonyl substituent. This can affect intramolecular hydrogen bonding possibilities and interactions with neighboring molecules.

The relative populations of different conformers at a given temperature can be estimated from the simulation trajectories, providing a dynamic picture of the molecule's structure.

Intermolecular Interactions: MD simulations are particularly powerful for studying how molecules interact with each other. For this compound, key interactions include:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and sulfonyl groups can act as hydrogen bond acceptors. researchgate.netmdpi.com MD simulations in a protic solvent like water or in the condensed phase can quantify the strength, lifetime, and geometry of these hydrogen bonds. rsc.orgnih.govutwente.nl

π-π Stacking: The aromatic rings of two this compound molecules can interact through π-π stacking, contributing to the stability of aggregates or crystal structures.

By analyzing radial distribution functions and interaction energies from MD simulations, a detailed understanding of the solvation shell structure and the self-assembly behavior of this compound can be achieved. mdpi.com

Predictive Modeling of Synthetic Accessibility and Reaction Outcomes

Predictive modeling, often employing machine learning and data-driven approaches, is an emerging area in computational chemistry that aims to forecast the outcomes of chemical processes.

Synthetic Accessibility: The synthetic accessibility (SA) of a molecule is a measure of how easily it can be synthesized. Several computational models have been developed to predict SA scores based on the analysis of large reaction databases. nih.govmdpi.comchemrxiv.org These models often use molecular descriptors and graph-based neural networks to evaluate molecular complexity. nih.gov

Models like SAscore, SCScore, and SYBA analyze features such as molecular weight, stereochemical complexity, and the presence of rare or strained ring systems. nih.gov For this compound, these scores would likely indicate a moderate to high degree of synthetic accessibility due to its relatively simple structure and common functional groups. More advanced, graph-based models like GASA (Graph Attention-based assessment of Synthetic Accessibility) could provide a more nuanced prediction by learning from known reaction pathways. nih.gov

Interactive Table: Predictive Synthetic Accessibility Scores

| Model | Approach | Predicted Accessibility for this compound | Rationale |

| SAscore | Fragment-based score based on frequency in PubChem | Low score (Easy to synthesize) | Composed of common, readily available fragments. |

| SCScore | Neural network model trained on reaction data | Low score (Easy to synthesize) | The molecule does not possess features associated with synthetic complexity. |

| SYBA | Bayesian model classifying as "easy" or "hard" to synthesize | High probability of being "Easy" | Structural motifs are common in known chemical reaction databases. chemrxiv.org |

| GASA | Graph neural network with attention mechanism | High probability of being "Easy" | The model would recognize the straightforward connection between common starting materials. nih.gov |

Reaction Outcomes: Predicting the outcomes of chemical reactions involving this compound can be approached using multivariate linear regression (MLR) models. nih.govsemanticscholar.orgresearchgate.net These models establish a mathematical relationship between the experimental reaction outcome (e.g., yield, regioselectivity, or enantioselectivity) and a set of molecular descriptors calculated for the reactants and catalysts. nih.gov

For a reaction involving this compound, such as an electrophilic aromatic substitution, the descriptors could include:

Electronic Descriptors: Atomic charges, HOMO/LUMO energies, and Hammett parameters to describe the electronic influence of the hydroxyl and methylsulfonyl groups.

Steric Descriptors: Sterimol parameters or percent buried volume to quantify the steric hindrance around potential reaction sites. semanticscholar.org

By training an MLR model on a dataset of similar reactions, it becomes possible to predict the outcome for new variations of the reaction, thereby accelerating reaction optimization and providing mechanistic insights. nih.govresearchgate.netnih.gov

Academic Perspectives on Biological and Medicinal Chemistry Applications Originating from 2 Methylsulfonyl Phenol Scaffolds

Structure-Activity Relationship (SAR) Studies of Biologically Relevant Molecules Incorporating the 2-(Methylsulfonyl)phenol Moiety

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For compounds incorporating the methylsulfonylphenyl moiety, a significant body of research has focused on the development of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.govnih.gov While much of the literature centers on the 4-(methylsulfonyl)phenyl isomer, as seen in drugs like Celecoxib and Rofecoxib, the principles derived from these studies offer valuable insights into the potential of the this compound scaffold. nih.govacs.org

The key to the activity of diaryl heterocycle inhibitors is the presence of a SO2CH3 or SO2NH2 group on one of the phenyl rings. nih.gov This sulfonyl group is crucial for establishing interactions within a specific, hydrophilic side pocket of the COX-2 enzyme active site, which is sterically hindered in the COX-1 isoform by the presence of isoleucine instead of valine. nih.govnih.gov This structural difference is the primary basis for COX-2 selectivity.

SAR studies on various series of compounds have elucidated several key points:

The Methylsulfonyl Group: This group is a critical pharmacophoric element for potent COX-2 inhibition. Its replacement often leads to a significant loss of activity and selectivity. Molecular docking studies confirm that the oxygen atoms of the sulfonyl group can form hydrogen bonds with amino acid residues like His90 and Arg513 in the COX-2 active site. nih.gov

Substitution Pattern: The position of the methylsulfonyl group on the phenyl ring influences potency. In studies on benzo-1,3-dioxolane derivatives, substitution at the meta position of an adjacent aryl ring was found to be advantageous for both COX-2 potency and selectivity. nih.gov

The following table summarizes the COX inhibitory activity of selected compounds featuring the methylsulfonylphenyl moiety, illustrating the structure-activity relationships.

| Compound | Core Scaffold | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| Celecoxib | Pyrazole | 15 | 0.04 | 375 |

| Rofecoxib | Furanone | >1000 | 0.018 | >55,555 |

| Compound 4 (Ref. 6) | Pyridine | 6.2 | 0.05 | 124 |

| Compound 6b (Ref. 6) | Pyridine | 8.5 | 0.065 | 131 |

| Compound 22c (Ref. 3) | Benzo-1,3-dioxolane | 20 | 1 | 20 |

Investigation of Pharmacophore Development Strategies Utilizing this compound-Derived Fragments

Pharmacophore modeling is a powerful computational tool in drug discovery that defines the essential steric and electronic features required for a molecule to interact with a specific biological target. pharmacophorejournal.comnih.gov The this compound moiety contains key features—a hydrogen bond donor (phenolic -OH), a hydrogen bond acceptor (sulfonyl -SO2), and an aromatic ring—making it an ideal fragment for developing pharmacophore models.

Pharmacophore models for selective COX-2 inhibitors have been extensively studied. bohrium.compharmacophorejournal.com A common model, derived from the crystal structures of inhibitors like SC-558 (an analogue of Celecoxib) bound to COX-2, typically includes:

A Hydrogen Bond Acceptor: Corresponding to the sulfonyl group.

Two Aromatic Rings (or Hydrophobic Features): These occupy the main channel of the active site.

An Excluded Volume: This feature is strategically placed to account for the steric hindrance from Ile523 in COX-1, thereby ensuring selectivity for COX-2. bohrium.com

A fragment like this compound could be used in several pharmacophore development strategies:

Fragment-Based Screening: In this approach, small molecules (fragments) are screened for weak binding to a biological target. nih.govnih.gov A fragment hit like this compound could serve as a starting point. Its binding mode, determined by techniques like X-ray crystallography or NMR, would provide a validated pharmacophore that can guide the "growing" or "linking" of the fragment into a more potent lead compound. nih.govyoutube.com

Pharmacophore Query Generation: For a known target like COX-2, the this compound structure can be used to build a 3D query. This query can then be used to search large chemical databases for novel compounds that possess a similar arrangement of pharmacophoric features, potentially leading to the discovery of new scaffolds with the desired biological activity. researchgate.net

Ligand-Based Modeling: When the 3D structure of the target is unknown, a set of known active molecules containing the this compound scaffold can be conformationally analyzed and aligned. The common pharmacophoric features are then extracted to create a hypothesis that can predict the activity of new molecules. nih.gov

The table below outlines the key pharmacophoric features that can be derived from the this compound fragment for use in drug design.

| Pharmacophoric Feature | Originating Group | Potential Interaction | Role in Drug Design |

|---|---|---|---|

| Hydrogen Bond Acceptor | Methylsulfonyl (-SO2CH3) | Forms hydrogen bonds with backbone or side-chain donors (e.g., Arg, His). | Crucial for anchoring the ligand in the active site and ensuring selectivity (e.g., COX-2). |

| Hydrogen Bond Donor | Phenolic Hydroxyl (-OH) | Forms hydrogen bonds with backbone or side-chain acceptors (e.g., Ser, Tyr). | Provides an additional binding interaction to enhance affinity. |

| Aromatic Ring | Phenol (B47542) Ring | Participates in π-π stacking or hydrophobic interactions. | Occupies hydrophobic pockets within the target's active site. |

Mechanistic Insights into the Biological Interactions of Compounds Synthesized from this compound

Understanding the mechanism of action at a molecular level is crucial for rational drug design. For derivatives of the methylsulfonylphenyl scaffold, the primary mechanism studied is the inhibition of cyclooxygenase (COX) enzymes. acs.org COX enzymes catalyze the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation. nih.gov

The selective inhibition of COX-2 over COX-1 is the therapeutic goal for many anti-inflammatory drugs, as COX-1 is responsible for producing prostaglandins that protect the gastrointestinal tract. nih.gov The mechanistic basis for this selectivity lies in the structural differences between the active sites of the two isoforms. The COX-2 active site is approximately 25% larger than that of COX-1 and possesses a distinct, sizable hydrophobic side pocket. nih.gov

Compounds containing the methylsulfonylphenyl moiety exploit this difference. The sulfonyl group is specifically designed to fit into this secondary pocket of the COX-2 enzyme. nih.gov Molecular docking and X-ray crystallography studies have provided detailed insights into this interaction:

Binding to the Active Site: The core of the inhibitor binds within the main channel of the COX active site, where the substrate, arachidonic acid, would normally bind. This competitive inhibition prevents the formation of prostaglandins. acs.org

Interaction with the Selectivity Pocket: The methylsulfonylphenyl ring orients itself such that the sulfonyl group projects into the side pocket unique to COX-2. Here, it can form favorable interactions, such as hydrogen bonds with the backbone amide of His90 and the side chain of Arg513. nih.gov This interaction anchors the inhibitor firmly within the COX-2 active site, contributing to both high affinity and selectivity.

Conformational Changes: The binding of these inhibitors can induce conformational changes in the enzyme, further stabilizing the enzyme-inhibitor complex.

While these insights are derived from studies of 4-(methylsulfonyl)phenyl derivatives, they establish a clear mechanistic principle. A compound synthesized from a this compound scaffold would be expected to operate via a similar mechanism of competitive inhibition. However, the ortho-substitution pattern would necessitate a different conformational arrangement within the active site to place the sulfonyl group into the selectivity pocket, potentially leading to a distinct binding pose and a different selectivity profile. Molecular docking studies are essential to predict and rationalize the binding modes of such ortho-substituted analogs. mdpi.commdpi.combiomedpharmajournal.org

Emerging Research Avenues and Future Challenges for 2 Methylsulfonyl Phenol Chemistry

Development of Novel Biocatalytic or Organocatalytic Transformations

The shift towards greener and more selective synthesis methodologies has spurred interest in biocatalytic and organocatalytic transformations. For 2-(methylsulfonyl)phenol, these approaches offer significant potential for creating derivatives with high precision under mild conditions, moving beyond traditional metal-catalyzed or stoichiometric reactions.

Biocatalytic Routes: Enzymes offer unparalleled selectivity, often operating at ambient temperature and pressure in aqueous media. A primary avenue of research is the use of oxygenating biocatalysts for targeted functionalization. Monooxygenases, for example, are capable of performing specific hydroxylations on aromatic rings. nih.gov The hydroxybiphenyl monooxygenase (HbpA), which hydroxylates 2-hydroxybiphenyl to 3-phenylcatechol, demonstrates the potential for enzymes to modify phenol (B47542) rings, an approach that could be adapted for the regioselective hydroxylation of the this compound backbone. nih.gov

Furthermore, the sulfone moiety itself can be constructed biocatalytically. Fungal strains such as Aspergillus ochraceus and Penicillium funiculosum have been identified for their ability to oxidize alkyl aryl sulfides directly to the corresponding sulfones in high yields without the need for organic solvents. orientjchem.org Applying such microbial oxidation to 2-(methylthio)phenol (B87076) could provide a sustainable route to this compound. Chemoenzymatic synthesis using sulfotransferases also presents a pathway for the selective sulfation of the phenolic hydroxyl group, creating specialized derivatives. nih.gov

Organocatalytic Strategies: Organocatalysis avoids the use of potentially toxic and expensive heavy metals, offering a sustainable alternative. For modifying this compound, several organocatalytic strategies are promising. Phosphorus-based acids have proven effective in promoting Friedel–Crafts type alkylations on phenols, which could be used to introduce new carbon-carbon bonds onto the aromatic ring of this compound. rsc.org Additionally, carbene organocatalysis has enabled complex transformations like N-to-C aryl migrations on phenol-containing substrates, suggesting a potential for novel rearrangements and functionalizations. acs.org The oxidation of a precursor sulfide (B99878) to the target sulfone can also be achieved via organocatalysis, with molecules like 2,2,2-trifluoroacetophenone (B138007) efficiently catalyzing the oxidation using green oxidants like hydrogen peroxide. organic-chemistry.org

| Catalysis Type | Catalyst Example | Transformation | Potential Application on this compound |

|---|---|---|---|

| Biocatalysis | Monooxygenases (e.g., HbpA) | Regioselective C-H Hydroxylation | Introduction of additional hydroxyl groups to the aromatic ring. |

| Biocatalysis | Fungal Strains (e.g., Aspergillus ochraceus) | Sulfide Oxidation | Synthesis of this compound from 2-(methylthio)phenol. |

| Organocatalysis | Phosphoric Acids | Friedel-Crafts Alkylation | C-C bond formation at positions ortho or para to the hydroxyl group. |

| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | Aryl Migration / Umpolung | Novel skeletal rearrangements and functionalizations. |

| Organocatalysis | 2,2,2-Trifluoroacetophenone | Sulfide Oxidation | Metal-free synthesis of the sulfone moiety from a sulfide precursor. |

Exploration of Undiscovered Reactivity Profiles for Advanced Applications

The unique electronic interplay between the hydroxyl and methylsulfonyl groups suggests that this compound possesses a rich, yet largely untapped, reactivity profile. Future research will likely focus on leveraging this bifunctionality to achieve novel transformations and construct complex molecular architectures.

A major frontier is the direct C–H functionalization of the phenol ring, which provides an atom-economical way to increase molecular complexity. rsc.orgresearchgate.net The hydroxyl group is a powerful ortho- and para-directing group, and methodologies using transition metals like ruthenium and palladium have enabled selective ortho-alkenylation and olefination of unprotected phenols. nih.govresearchgate.net The challenge and opportunity lie in understanding how the ortho-sulfonyl group modifies this directing effect, potentially enabling selective functionalization at the C3, C4, or C5 positions, which are typically difficult to access. researchgate.net Cobalt and copper catalysts have also been employed for ortho-C–H functionalization and cross-coupling reactions of phenols. nih.gov

The sulfone group itself is not merely a passive spectator group. Described as a "chemical chameleon," it can act as a robust activating group in various transformations. nih.gov Recent studies have shown that aryl sulfones can participate as electrophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a role traditionally reserved for halides and triflates. chemrxiv.org This opens the possibility of using the methylsulfonyl group on this compound as a leaving group for C-C bond formation after it has served its purpose in activating or directing other reactions. This "traceless" directing group strategy could be a powerful tool. Moreover, sulfones are known to activate alkyl groups for nickel-catalyzed radical cross-coupling, suggesting that the methyl group of the sulfone could potentially be functionalized. nih.gov

Future investigations could explore:

Dual-site functionalization: Developing reactions that simultaneously or sequentially modify both the phenol ring and the sulfonyl group.

Regiodivergent catalysis: Using catalyst control to selectively functionalize different C-H bonds on the aromatic ring.

Sulfone-mediated reactivity: Exploring the sulfonyl group's role in radical reactions, cycloadditions, or as a leaving group in cross-coupling to build complex scaffolds for pharmaceuticals or functional materials. chemrxiv.orgnih.gov

Integration into Flow Chemistry and Automated Synthesis Research Platforms

The translation of novel chemical discoveries from the lab to industrial scale requires robust, efficient, and safe synthesis protocols. Flow chemistry and automated synthesis platforms are key enabling technologies that are set to revolutionize the research and development of this compound derivatives.

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing. researchgate.net These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. researchgate.net The synthesis of both substituted phenols and aryl sulfones has been successfully demonstrated in flow systems. researchgate.netresearchgate.netresearchgate.net For example, microreactor technologies have been developed for the preparation of meta-substituted phenol derivatives, achieving significant rate enhancements compared to batch systems. acs.orgacs.org Similarly, the oxidation of sulfides to sulfones using oxidants like H₂O₂ can be performed safely and efficiently in flow reactors, allowing for selective production of either the sulfoxide (B87167) or sulfone by controlling stoichiometry and residence time. researchgate.netrsc.org Integrating the synthesis of this compound and its subsequent derivatization into a continuous flow process could enable on-demand production and rapid library synthesis.

Automated synthesis platforms, such as the Chemspeed AUTOPLANT or Mettler-Toledo's EasyMax systems, allow for high-throughput experimentation and process optimization. chemspeed.commt.comchemspeed.com These robotic platforms can perform entire synthesis workflows—including reagent dispensing, reaction execution under precisely controlled conditions, work-up, and even online analysis—in a parallel fashion. chemspeed.comchemspeed.com Applying this technology to this compound chemistry would dramatically accelerate the discovery of optimal reaction conditions, the screening of new catalysts, and the rapid generation of derivative libraries for biological or material science screening.

| Technology | Key Advantages | Relevance to this compound Chemistry |

|---|---|---|

| Flow Chemistry | Enhanced safety, precise control, improved scalability, faster reactions. researchgate.net | Safe handling of oxidation/sulfonylation reagents; rapid optimization of multi-step syntheses; gram-scale production for application testing. researchgate.netacs.org |

| Automated Synthesis Platforms | High-throughput screening, automated optimization, increased reproducibility, data logging. chemspeed.commt.com | Rapidly screen catalysts and conditions for C-H functionalization; build libraries of derivatives for structure-activity relationship (SAR) studies. |

| Integrated Systems | End-to-end process development from discovery to optimization. chemspeed.com | Seamlessly transition from novel reaction discovery to a scalable, optimized manufacturing process for high-value derivatives. |

Future Directions in Sustainable Synthesis and Application of this compound Derivatives

Sustainability is a paramount challenge for the chemical industry, demanding the development of processes that utilize renewable resources, minimize waste, and employ environmentally benign conditions. The future of this compound chemistry will be heavily influenced by these green chemistry principles.

Sustainable Synthesis: A primary goal is to move away from petroleum-based feedstocks. Lignocellulosic biomass, the most abundant renewable carbon source, is rich in phenolic structures. nih.gov Research into the catalytic depolymerization of lignin (B12514952) and the transformation of bio-based furanic derivatives provides a clear pathway to producing renewable phenols. rsc.orgresearchgate.netgoogle.com Developing a route to this compound from these bio-derived platform molecules is a key long-term objective.

In terms of reaction chemistry, several green methodologies are emerging. Electrochemical synthesis represents a powerful tool for C-H functionalization and sulfonylation, using traceless electrons as the "reagent" to avoid chemical oxidants and generate minimal waste. nih.govresearchgate.netrsc.org The direct electrochemical sulfonylation of phenols has been demonstrated, offering a clean route to sulfonylated phenol derivatives. nih.gov Furthermore, the synthesis of the sulfone group via oxidation can be made greener by using H₂O₂ or molecular oxygen (O₂) as the terminal oxidant, often in environmentally friendly solvents like water or ethanol, and avoiding traditional, hazardous peracids. organic-chemistry.orgnih.govrsc.org

Sustainable Applications: The inherent stability of the aryl sulfone motif makes it a valuable component in high-performance polymers and pharmaceuticals. The future challenge is to design these applications with sustainability in mind. This could involve:

Recyclable Polymers: Incorporating this compound derivatives as monomers into polymers designed for chemical recycling, where the polymer can be broken down into its constituent parts and repolymerized.

Biodegradable Materials: Designing functional materials where the this compound core is linked with biodegradable chains, leading to materials that break down in the environment after their useful life.

Green Pharmaceuticals: Utilizing sustainable synthesis routes to produce pharmaceutical intermediates and active ingredients, reducing the environmental footprint of drug manufacturing.

By focusing on renewable feedstocks, green catalytic methods, and end-of-life considerations for its applications, the chemistry of this compound can align with the goals of a circular economy.

Q & A

Basic: What are the optimal synthetic routes for 2-(Methylsulfonyl)phenol, and how can oxidation conditions be controlled?

The synthesis of this compound typically involves the oxidation of its thioether precursor, 2-(methylthio)phenol. A robust method employs oxone (potassium peroxymonosulfate) in a 1:1 ethanol/water solvent system at room temperature, achieving high yields (~78%) while minimizing over-oxidation byproducts . Key parameters include:

- Solvent ratio : Polar protic solvents enhance oxidation efficiency.

- Stoichiometry : A 3:1 molar ratio of oxone to substrate ensures complete conversion.

- Reaction monitoring : TLC or LCMS is critical to confirm the absence of sulfonic acid derivatives.

Advanced: How can regioselective functionalization of this compound be achieved in multi-step syntheses?

Regioselective sulfonamide formation at the phenolic hydroxyl group is demonstrated in the synthesis of WD repeat-containing protein inhibitors. For example, coupling this compound derivatives with sulfonyl chlorides under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) achieves selective substitution without competing reactions at the sulfonyl group. Key considerations:

- pH control : Maintain basic conditions (pH >10) to deprotonate the phenol while avoiding hydrolysis of sulfonyl chlorides.

- Temperature : Reactions at 0–5°C reduce side reactions .

Basic: What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- 1H/19F NMR : The sulfonyl group deshields adjacent protons, producing distinct splitting patterns (e.g., 1H NMR δ 3.18 ppm for CH3SO2 in CDCl3). Fluorinated analogs require 19F NMR to confirm substitution patterns .

- Mass spectrometry (ESI) : Molecular ion peaks (e.g., [M+H]+ at m/z 266.0) and fragmentation patterns validate purity and structural integrity .

- IR spectroscopy : The S=O stretch in sulfonyl groups appears as strong bands near 1150–1300 cm⁻¹, useful for distinguishing sulfones from sulfoxides .

Advanced: How should researchers resolve contradictions in reported reaction yields or byproduct profiles?

Discrepancies in literature data (e.g., variable yields in sulfonylation reactions) necessitate:

- Systematic replication : Adopt the High Production Volume (HPV) Chemical Assessment framework to evaluate experimental variables (solvent, catalyst, temperature) .

- Byproduct analysis : Use HPLC-MS/MS to identify trace impurities, particularly sulfonic acid derivatives from over-oxidation .

- Cross-validation : Compare findings with peer-reviewed protocols from pharmacopeial standards (e.g., ISO, ACS) to ensure methodological rigor .

Advanced: What recent advancements exist in the biological activity of this compound derivatives?

Derivatives such as 5-bromo-2-hydroxy-N-(2-hydroxy-3-(methylsulfonyl)-5-(pentafluorosulfanyl)phenyl)benzenesulfonamide exhibit potent inhibition of WD repeat-containing proteins, which are implicated in oncogenic pathways. Key findings:

- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., pentafluorosulfanyl) enhance binding affinity by stabilizing π-stacking interactions.

- In vitro validation : IC50 values are determined via fluorescence polarization assays, with purity ≥95% confirmed by LCMS .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory to prevent dermal/ocular exposure.

- Waste disposal : Segregate sulfonyl-containing waste and treat via alkaline hydrolysis (pH 12, 60°C for 24 hours) before professional disposal .

- Ventilation : Use fume hoods during reactions involving volatile solvents (e.g., dichloromethane) .

Advanced: How can computational modeling optimize the design of this compound-based inhibitors?

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to target proteins like WD40 repeats.

- DFT calculations : Assess the electronic effects of substituents (e.g., nitro, amino) on sulfonyl group reactivity and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。